Cas no 15687-41-9 (Oxyfedrine)

Oxyfedrine structure
Oxyfedrine structure
Product Name:Oxyfedrine
CAS No:15687-41-9
MF:C19H23NO3
MW:313.390825510025
CID:50180
PubChem ID:5489013
Update Time:2025-04-18

Oxyfedrine Chemical and Physical Properties

Names and Identifiers

    • Oxyfedrine
    • (R-(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)amino)-1-( 3-methoxyphenyl)-1-propanone
    • 3-[[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-1-propanone
    • 3-{[(1S,2R)-2-Hydroxy-1-methyl-2-phenylethyl]amino}-1-[3-(methyloxy)phenyl]propan-1-one
    • 3-(((alphaS,betaR)-beta-Hydroxy-alpha-methylphenethyl)amino)-3'-methoxypropiophenone
    • UNII-DWL616XF1K
    • HY-112070
    • OXYFEDRINE [MI]
    • NCGC00182060-02
    • Oxifedrinum
    • AC-904
    • D08321
    • AKOS025402433
    • 1-Propanone, 3-((2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, (R*,S*)-(+-)-
    • Oxyfedrine (INN)
    • 1-PROPANONE, 3-(((1S,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)AMINO)-1-(3-METHOXYPHENYL)-
    • Oxyfedrinum
    • Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer
    • Oxyfedrinum [INN-Latin]
    • Oxifedrina [INN-Spanish]
    • CS-0043279
    • DL-3-((beta-Hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-propiophenone
    • 1-Propanone, 3-((2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, (R-(R*,S*))-
    • CHEMBL1651913
    • 3-[[(1S,2R)-2-Hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-1-propanone;
    • DL-Oxyfedrin
    • Oxyfedrine [INN:BAN:DCF]
    • DWL616XF1K
    • 21071-51-2
    • 3-(((.ALPHA.S,.BETA.R)-.BETA.-HYDROXY-.ALPHA.-METHYLPHENETHYL)AMINO)-3'-METHOXYPROPIOPHENONE
    • Dl-Oxyphedrinum
    • Oxifedrina
    • OXYFEDRINE [WHO-DD]
    • DL-Oxyfedrine
    • 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one
    • SCHEMBL152553
    • CHEBI:135343
    • DB13398
    • 15687-41-9
    • OXYFEDRINE [INN]
    • DTXSID0023408
    • (-)-oxyfedrine
    • BRD-K73027814-003-01-0
    • GDYUVHBMFVMBAF-LIRRHRJNSA-N
    • Inchi: 1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
    • InChI Key: GDYUVHBMFVMBAF-LIRRHRJNSA-N
    • SMILES: O[C@H](C1C=CC=CC=1)[C@H](C)NCCC(C1C=CC=C(C=1)OC)=O

Computed Properties

  • Exact Mass: 349.14400
  • Monoisotopic Mass: 313.167794
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.122
  • Boiling Point: 475.2 °C at 760 mmHg
  • Flash Point: 241.2 °C
  • Refractive Index: 1.566
  • PSA: 58.56000
  • LogP: 4.17260

Oxyfedrine Pricemore >>

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